molecular formula C14H13N3O4 B1520334 methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 1221725-90-1

methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No. B1520334
CAS RN: 1221725-90-1
M. Wt: 287.27 g/mol
InChI Key: MNEWXBJZNVNHCM-UHFFFAOYSA-N
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Description

Methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C14H13N3O4 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectral Analysis

Research has been conducted on derivatives of pyrazole-4-carboxylic acid, demonstrating significant interest in the structural and spectral properties of these compounds. For instance, Viveka et al. (2016) combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid to understand its structural characteristics using NMR, FT-IR spectroscopy, and X-ray diffraction techniques. This work underscores the importance of such compounds in the elucidation of molecular structures and interactions, which can be crucial for the development of pharmaceuticals and materials science (Viveka et al., 2016).

Antitumor Activity

Compounds structurally related to the query compound have been explored for their potential antitumor activities. For example, Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, assessing their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. Their findings suggest that pyrazole derivatives could serve as promising leads for the development of new anticancer agents (Hassan et al., 2014).

Synthesis of Novel Compounds

The synthesis of novel compounds using pyrazole derivatives as precursors or intermediates has been a focus of several studies. For instance, Saeed et al. (2012) reported on the one-pot synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, demonstrating the versatility of pyrazole compounds in synthetic organic chemistry. This research contributes to the development of methodologies for constructing complex molecules potentially useful in various applications, including drug discovery and material science (Saeed et al., 2012).

Corrosion Inhibition

In the context of industrial applications, pyrazole derivatives have been evaluated for their corrosion inhibition properties. Yadav et al. (2015) explored the effectiveness of certain pyrazole compounds as corrosion inhibitors for mild steel in hydrochloric acid solution. Their work highlights the potential of these compounds in extending the lifespan of metals in corrosive environments, which is crucial for the maintenance and safety of infrastructure and machinery (Yadav et al., 2015).

properties

IUPAC Name

methyl 2-(4-cyanophenyl)-4-(2-hydroxyethyl)-3-oxo-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-21-14(20)12-11(6-7-18)13(19)17(16-12)10-4-2-9(8-15)3-5-10/h2-5,16,18H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEWXBJZNVNHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 2
methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 3
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methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 4
methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 5
methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 6
methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

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